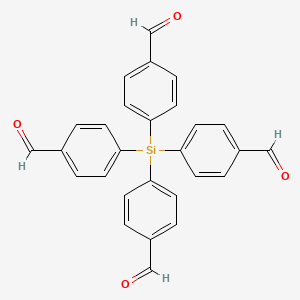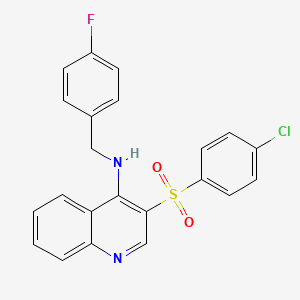![molecular formula C16H20ClNO3 B2976487 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide CAS No. 899957-64-3](/img/structure/B2976487.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide” is a complex organic compound. It contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group, which is a type of spiro compound where two rings share a single atom . The compound also contains a 3-chlorobenzamide group, which consists of a benzene ring attached to an amide group with a chlorine atom at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the spiro ring system, the benzene ring, and the amide group. The spiro ring system would likely impart some degree of three-dimensionality to the molecule .
科学研究应用
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects in animal models, suggesting that it may be a potential therapeutic agent for these diseases.
作用机制
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. By inhibiting this enzyme, this compound prevents the replication of cancer cells and induces apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. This may contribute to its anti-cancer effects by altering the expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and neuroprotective effects. It has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in the treatment of neurodegenerative diseases. This compound has been shown to have a low toxicity profile in animal models, suggesting that it may be a safe and effective therapeutic agent for use in humans.
实验室实验的优点和局限性
One of the main advantages of using N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. This compound has also been shown to have neuroprotective effects, which may make it a useful tool for studying the mechanisms of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are a number of potential future directions for research on N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide. One area of research could focus on the development of new synthetic methods for the production of this compound, with the goal of improving the yield and purity of the final product. Another area of research could focus on the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases. Finally, future research could focus on the development of new analogs of this compound with improved solubility and bioavailability, with the goal of improving its effectiveness as a therapeutic agent.
合成方法
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide involves a multistep process that starts with the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. The resulting compound is then reacted with N-(2-hydroxyethyl)piperazine to form N-(2-hydroxyethyl)piperazine-3-chlorobenzamide, which is then cyclized to form this compound. The final product is purified using column chromatography to obtain a pure sample of this compound.
安全和危害
属性
IUPAC Name |
3-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c17-13-6-4-5-12(9-13)15(19)18-10-14-11-20-16(21-14)7-2-1-3-8-16/h4-6,9,14H,1-3,7-8,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJIBCYVSDSDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2976404.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2976406.png)
![N-butyl-N-methyl-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2976408.png)
![1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2976410.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide](/img/structure/B2976411.png)

![1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine](/img/structure/B2976415.png)

![3-Methyl-5-[methyl(phenylmethoxycarbonyl)amino]-1,2-oxazole-4-carboxylic acid](/img/structure/B2976418.png)
![2-(3-(5-chloro-2-methoxyphenyl)ureido)-N,N-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B2976420.png)

![4-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]quinoline](/img/structure/B2976423.png)
![N-[(4-methoxyphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2976424.png)
